

K-975 Technical Support Center: Troubleshooting Solubility Issues

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Compound of Interest

Compound Name: K-975

Cat. No.: B15608640

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the TEAD inhibitor, **K-975**. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful preparation of **K-975** for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of **K-975**?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **K-975**.^{[1][2][3][4]} It is crucial to use newly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.^{[2][5]}

Q2: I am observing precipitation when preparing my **K-975** stock solution in DMSO. What should I do?

A2: If you observe precipitation, gentle warming and ultrasonication can aid in dissolution.^{[1][2]} Ensure you are using a sufficient volume of fresh DMSO. For very high concentrations, it may be necessary to prepare a slightly lower concentration to achieve full dissolution.

Q3: Can I dissolve **K-975** in aqueous buffers for my in vitro assay?

A3: **K-975** is practically insoluble in water.^[5] Direct dissolution in aqueous buffers is not recommended. For in vitro assays, it is standard practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous assay medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: My **K-975** precipitated upon dilution of the DMSO stock solution into my aqueous buffer. How can I prevent this?

A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:

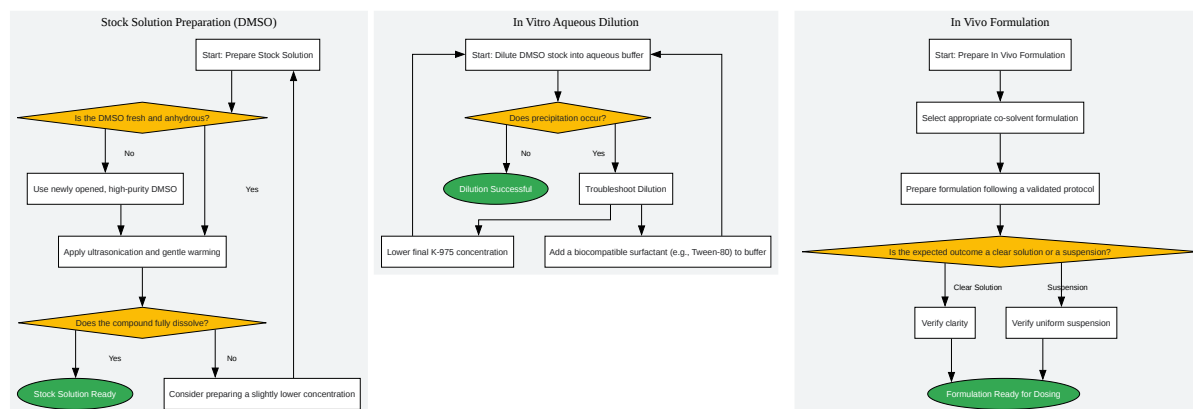
- Decrease the final concentration: The final concentration of **K-975** in the aqueous buffer may be above its solubility limit. Try testing a lower final concentration.
- Increase the DMSO percentage (with caution): A slightly higher final DMSO concentration might keep the compound in solution. However, always be mindful of the tolerance of your experimental system to DMSO.
- Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80, in your final dilution buffer can help maintain solubility.

Q5: How should I prepare **K-975** for in vivo animal studies?

A5: Direct injection of a DMSO stock solution is not suitable for in vivo studies due to toxicity. Co-solvent formulations are required. Several validated formulations are available that improve the solubility and bioavailability of **K-975** for oral administration or injection.^{[1][5][6]} These typically involve a combination of DMSO, PEG300, Tween-80, and saline or other vehicles like SBE- β -CD in saline or corn oil.^{[1][6]}

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with **K-975**.



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Figure 1. Troubleshooting workflow for **K-975** solubility issues.

Quantitative Solubility Data

The following table summarizes the solubility of **K-975** in various solvents and formulations.

Solvent/Formulation	Concentration (mg/mL)	Molar Equivalent (mM)	Observations
DMSO	220 mg/mL[1][2]	764.58 mM[1][2]	Requires ultrasonication. Use of fresh, anhydrous DMSO is critical.[2][5]
Ethanol	58 mg/mL[5]	201.57 mM[5]	-
Water	Insoluble[5]	-	-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	5.5 mg/mL[1][6]	19.11 mM[1][6]	Suspended solution, requires ultrasonication.[1][6]
10% DMSO, 90% (20% SBE- β -CD in saline)	≥ 5.5 mg/mL[1][6]	≥ 19.11 mM[1][6]	Clear solution.[1][6]
10% DMSO, 90% Corn Oil	≥ 5.5 mg/mL[1][6]	≥ 19.11 mM[1][6]	Clear solution.[1][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM K-975 Stock Solution in DMSO

Materials:

- K-975 powder
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic water bath

Procedure:

- Calculate the required mass of **K-975** for your desired volume of 10 mM stock solution (Molecular Weight: 287.74 g/mol). For 1 mL, this is 2.8774 mg.
- Weigh the **K-975** powder and place it in a sterile microcentrifuge tube.
- Add the calculated volume of fresh, anhydrous DMSO.
- Vortex the tube for 1-2 minutes.
- If the solid is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes. Gentle warming may also be applied.
- Visually inspect the solution to ensure all solid has dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.^[7]

Protocol 2: Preparation of K-975 Formulation for In Vivo Oral Administration (Suspension)

This protocol is adapted from published methods and yields a suspended solution.^{[1][2][6]}

Materials:

- **K-975**
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

- Vortex mixer

Procedure (to prepare 1 mL of a 5.5 mg/mL suspension):

- Prepare a 55 mg/mL stock solution of **K-975** in DMSO. This may require ultrasonication.
- In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition: a. 400 μ L of PEG300 b. 100 μ L of the 55 mg/mL **K-975** in DMSO stock solution. Mix until uniform. c. 50 μ L of Tween-80. Mix until uniform. d. 450 μ L of saline. Mix thoroughly.
- The final formulation will be a homogeneous suspension. Ensure it is well-mixed before each administration.

Protocol 3: Preparation of K-975 Formulation for In Vivo Administration (Clear Solution with SBE- β -CD)

This protocol is designed to produce a clear solution for injection.^{[1][6]}

Materials:

- **K-975**
- DMSO
- SBE- β -CD (Sulfobutylether- β -cyclodextrin)
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

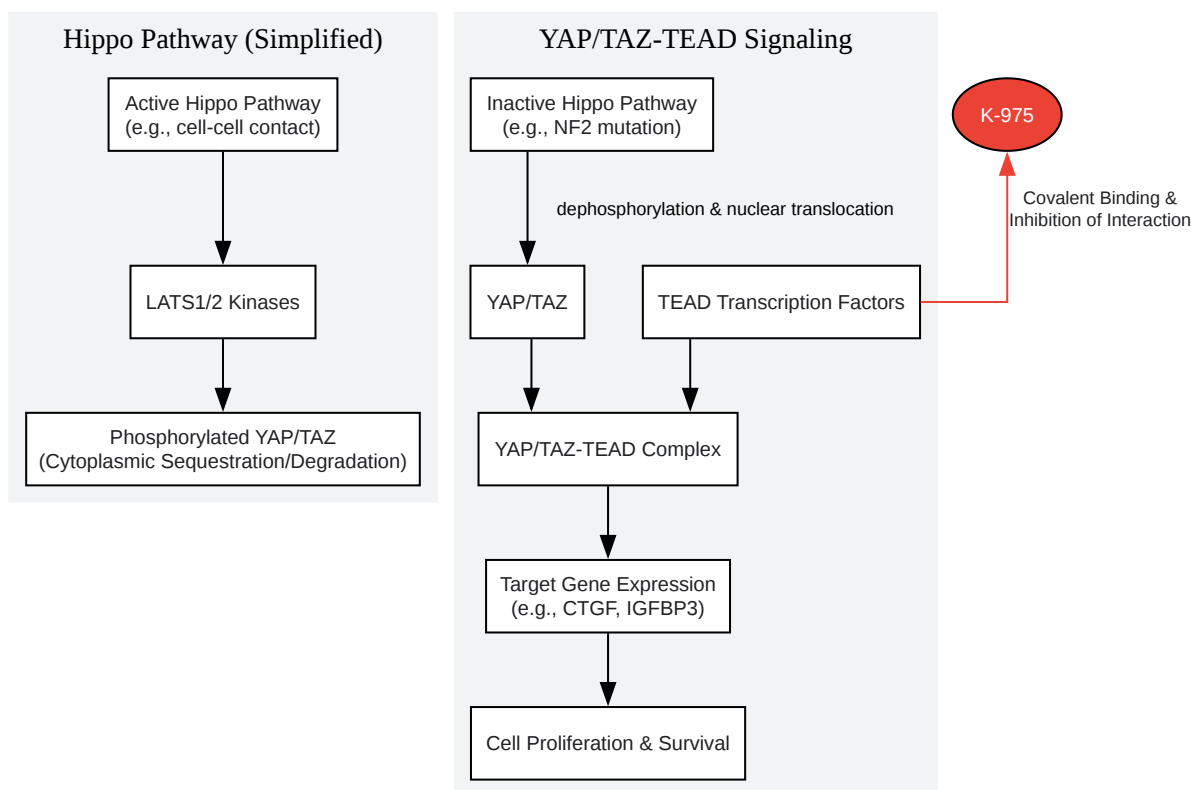
Procedure (to prepare 1 mL of a ≥ 5.5 mg/mL clear solution):

- Prepare a 20% (w/v) SBE- β -CD solution in saline. To do this, dissolve 2 g of SBE- β -CD in 10 mL of saline.^[6]
- Prepare a 55 mg/mL stock solution of **K-975** in DMSO.

- In a sterile tube, add 900 μ L of the 20% SBE- β -CD in saline solution.
- Add 100 μ L of the 55 mg/mL **K-975** in DMSO stock solution to the SBE- β -CD solution.
- Vortex until the solution is clear and homogenous.

Signaling Pathway Context

K-975 is a potent and selective inhibitor of the TEAD family of transcription factors.^{[1][8]} It functions by covalently binding to a cysteine residue in the palmitate-binding pocket of TEAD, which disrupts the protein-protein interaction between TEAD and its co-activators YAP and TAZ.^{[1][8]} This inhibition leads to the downregulation of downstream target genes involved in cell proliferation and survival, thereby exerting an anti-tumor effect, particularly in cancers with hyperactive Hippo signaling.^{[8][9]}



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Figure 2. Simplified signaling pathway showing the mechanism of action of **K-975**.

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